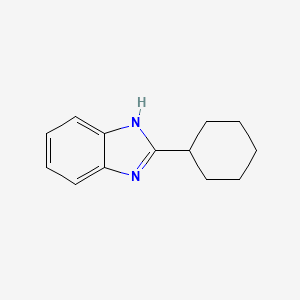

2-Cyclohexyl-1H-benzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclohexyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYCLYMFNPDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190443 | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36947-70-3 | |

| Record name | 2-Cyclohexyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36947-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036947703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2-Cyclohexyl-1H-benzimidazole

The primary and most common method for synthesizing this compound is through the condensation reaction of o-phenylenediamine (B120857) with either cyclohexanecarboxylic acid or cyclohexanecarboxaldehyde. A notable variation involves the reaction between o-phenylenediamine and cyclohexanone.

A widely employed synthetic route to this compound involves the condensation of o-phenylenediamine with cyclohexanone. This reaction is typically performed under acidic conditions and proceeds through the formation of a key intermediate.

The reaction mechanism for the synthesis of this compound from o-phenylenediamine and an aldehyde commences with the formation of a Schiff base intermediate. This is achieved through the condensation of o-phenylenediamine with the aldehyde. In this reaction, the primary amino groups of o-phenylenediamine react with the aldehyde group to form an imine linkage, which is characteristic of a Schiff base. nih.gov

This intermediate is pivotal for the subsequent cyclization step that forms the benzimidazole (B57391) ring. nih.gov The cyclization of the Schiff base to yield 2-substituted-1H-benzimidazole involves the closure of a five-membered ring. This occurs through the condensation of the imine nitrogen and one of the nitrogen atoms on the aromatic ring. nih.gov This process typically requires heat and a catalyst to facilitate the ring formation. nih.gov The mechanism involves a nucleophilic attack of the imine nitrogen on the carbon of the adjacent aromatic ring, leading to the formation of the benzimidazole ring. This is followed by deprotonation and rearrangement to produce the final 2-substituted benzimidazole product. nih.gov

Various catalyst systems are employed to improve the efficiency and yield of this compound synthesis. These can be broadly categorized into solid acid catalysts and transition metal catalysts.

Condensation Reactions with o-Phenylenediamine and Cyclohexanone

Catalyst Systems for Enhanced Efficiency and Yield

Solid Acid Catalysts (e.g., Nanocrystalline Magnesium Oxide)

Solid acid catalysts are frequently utilized in industrial production to enhance reaction efficiency. rsc.org Nanocrystalline magnesium oxide has been reported as an effective solid base catalyst for preparing 2-substituted benzimidazoles. rsc.org The use of such catalysts offers advantages like short reaction times, mild reaction conditions, scalability, and high product yields. rsc.org In one study, MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) was used as a heterogeneous catalyst for the synthesis of 2-substituted benzimidazoles, including the cyclohexyl derivative. rsc.org The catalyst loading was optimized, and it was found that 10 wt% of MgO@DFNS provided excellent results. rsc.org

Transition Metal Catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, FeCl₃·6H₂O, In(OTf)₃, Cobalt Complexes)

Transition metal catalysts are also widely used for the synthesis of benzimidazole derivatives. Metal triflates such as Scandium(III) triflate (Sc(OTf)₃) have been shown to be effective Lewis acid catalysts. rsc.org Other transition metal salts like ferric chloride (FeCl₃·6H₂O) and cobalt nitrate (B79036) have also been investigated. heteroletters.org Indium(III) triflate (In(OTf)₃) has been used to catalyze the one-pot condensation of o-phenylenediamine and aldehydes at room temperature. arabjchem.org

Recent research has also explored the use of cobalt nanocomposite catalysts for the coupling reaction between phenylenediamines and aldehydes. These catalysts have demonstrated broad substrate scope, high yields, and good functional group tolerance. rsc.org Pincer-type Ni(II)-Schiff base complexes have also been successfully employed as catalysts for the condensation reaction at room temperature with low catalyst loading. rsc.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for 2-Substituted Benzimidazole Synthesis

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| MgO@DFNS | o-phenylenediamine, cyclohexanecarboxaldehyde | Ethanol (B145695), reflux | 92 | rsc.org |

| In(OTf)₃ | o-phenylenediamine, various aldehydes | Room Temperature | Good | arabjchem.org |

| Cobalt Nanocomposite | o-phenylenediamine, various aldehydes | Not specified | High | rsc.org |

| Ni(II)-Schiff Base Complex | o-phenylenediamine, various aldehydes | Room Temperature | 85-96 | researchgate.net |

This table provides a summary of different catalytic systems and their effectiveness in the synthesis of 2-substituted benzimidazoles.

The choice of solvent and reaction conditions significantly influences the outcome of the synthesis. While some syntheses can be performed under solvent-free conditions, often by ball-milling or heating, the use of a solvent is generally preferred to minimize byproduct formation. rsc.orgrsc.org

Studies have shown that the nature of the solvent can have a considerable impact on the catalytic transformation. rsc.org For the MgO@DFNS catalyzed synthesis, a solvent-free reaction led to 100% conversion but with the formation of byproducts, thus reducing selectivity. rsc.org Among the solvents tested (acetonitrile, THF, and ethanol), ethanol proved to be the most effective, yielding good to excellent results. rsc.org In another study focusing on a catalyst- and additive-free synthesis, methanol (B129727) was found to be a superior solvent compared to water, ethanol, dioxane, and acetonitrile (B52724), providing a 99% GC-yield. uit.no

The reaction temperature and time are also critical parameters. Many modern methods aim for mild reaction conditions, such as room temperature, to improve the sustainability of the process. rsc.orgresearchgate.net The reaction time can vary from a few minutes to several hours depending on the catalyst and conditions used. rsc.orguit.no

Table 2: Effect of Solvents on Benzimidazole Synthesis

| Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | MgO@DFNS | Good to Excellent | rsc.org |

| Acetonitrile | MgO@DFNS | 97 (conversion) | rsc.org |

| THF | MgO@DFNS | 97 (conversion) | rsc.org |

| Methanol | None | 99 (GC-yield) | uit.no |

| Ethanol | None | 73 (GC-yield) | uit.no |

| Dioxane | None | 77 (GC-yield) | uit.no |

| Acetonitrile | None | 78 (GC-yield) | uit.no |

| Water | None | No product | uit.no |

This interactive table summarizes the influence of different solvents on the yield of benzimidazole synthesis.

Phillips-Ladenburg Method and Derivatives

The Phillips-Ladenburg reaction is a classical and widely employed method for the synthesis of 2-substituted benzimidazoles. core.ac.uksemanticscholar.orgresearchgate.net This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. semanticscholar.orgresearchgate.netcolab.wsorientjchem.org

Following the preparation of the desired o-phenylenediamine derivative, the next step in the Phillips-Ladenburg synthesis of this compound is the reaction with cyclohexanecarboxylic acid. This condensation and subsequent cyclization are typically carried out in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA). researchgate.net The reaction generally requires heating at elevated temperatures, for example, 140–160°C for a duration of 6–8 hours. The yields for this reaction can range from 60–75%, and the purity of the resulting this compound derivative is often dependent on the recrystallization solvent used. A solvent-free approach has also been reported, where mixing 5-nitro-o-phenylenediamine with cyclohexanecarboxylic acid and PPA at 140°C for 4 hours resulted in an 82% yield.

Table 1: Phillips-Ladenburg Synthesis of a this compound Derivative

| Starting Material (Diamine) | Reagent | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) |

| 5-nitro-o-phenylenediamine | Cyclohexanecarboxylic acid | Polyphosphoric acid (PPA) | 140–160 | 6–8 | 60–75 |

Oxidative Cyclization Approaches

An alternative and often milder approach to the synthesis of 2-substituted benzimidazoles is through oxidative cyclization. thieme-connect.com These methods typically involve the condensation of o-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized to the corresponding benzimidazole.

A variety of oxidizing agents can be employed for this transformation. Dioxane dibromide has been reported as a user-friendly reagent for the synthesis of 2-substituted-1H-benzo[d]imidazoles through the oxidative cyclization of o-phenylenediamine and different aldehydes under mild conditions. rjpbcs.com

Several other oxidizing agents have been utilized for the synthesis of benzimidazoles, each with its own set of reaction conditions and efficiencies. These include lead(IV) acetate (B1210297) (Pb(OAc)4), manganese dioxide (MnO2), Oxone, iodine, hydrogen peroxide-hydrochloric acid (H2O2-HCl), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). arabjchem.orgnih.govresearchgate.netorganic-chemistry.org

A comparative overview of different oxidants used in the synthesis of 2-substituted benzimidazoles is presented below. It is important to note that while these oxidants are effective for the general synthesis of benzimidazoles, direct comparative studies for the synthesis of this compound are not extensively documented. The efficiency of a particular oxidant can be substrate-dependent.

For instance, a study on the synthesis of 2-substituted benzimidazoles via sp3 C-H functionalization found that when using N-benzylbenzene-1,2-diamine as the substrate, tert-butyl hydroperoxide (TBHP) in the presence of iodine gave a 92% yield. In contrast, using DDQ as the oxidant resulted in only a trace amount of the product, while PhI(OAc)2 gave a low yield. arabjchem.org In another study, the use of H2O2/HCl in acetonitrile at room temperature provided excellent yields for the synthesis of various substituted benzimidazoles in a short reaction time. organic-chemistry.org

Table 2: Comparison of Oxidizing Agents in the Synthesis of 2-Substituted Benzimidazoles

| Oxidizing Agent | Substrates | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Dioxane Dibromide | o-Phenylenediamine, Aldehydes | - | Mild conditions | Good | rjpbcs.com |

| Pb(OAc)4 | o-Phenylenediamines, Aldehydes | - | Varies | - | arabjchem.org |

| MnO2 | o-Phenylenediamines, Aldehydes | - | Varies | - | nih.gov |

| Oxone | o-Phenylenediamines, Aldehydes | - | Varies | - | beilstein-journals.org |

| Iodine | N-benzylbenzene-1,2-diamine | TBHP/Acetonitrile | Room Temp, 12h | 92 | arabjchem.org |

| H2O2-HCl | o-Phenylenediamines, Aldehydes | Acetonitrile | Room Temp | Excellent | organic-chemistry.org |

| DDQ | N-benzylbenzene-1,2-diamine | Acetonitrile | Room Temp | Trace | arabjchem.org |

Chemical Reactivity and Derivatization Strategies

The this compound scaffold possesses reactive sites that allow for further chemical modifications, enabling the synthesis of a diverse range of derivatives. The key reactive centers are the N-H of the imidazole (B134444) ring and the aromatic benzene (B151609) ring.

The benzimidazole ring system is generally susceptible to electrophilic substitution on the benzene ring, although the reactivity is influenced by the substituents present. The nitrogen atoms of the imidazole ring exhibit nucleophilic character, allowing for reactions such as N-alkylation. researchgate.net

Specific derivatization strategies for this compound have been reported. For instance, N-alkylation can be achieved to introduce various substituents at the nitrogen atom. rsc.org One documented example is the synthesis of 1-benzyl-2-cyclohexyl-1H-benzimidazole. rsc.org

Furthermore, the 2-position of the benzimidazole ring can be functionalized. A notable example is the synthesis of 1-cyclohexyl-2-iodo-1H-benzimidazole. This iodinated derivative serves as a key intermediate for further transformations, such as Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at the 2-position. researchgate.net This highlights a powerful strategy for creating a library of 2-substituted benzimidazole derivatives.

Oxidation Reactions of this compound

Oxidation of this compound can be achieved using various oxidizing agents, leading to the formation of new functional groups on the benzimidazole ring.

Reagents and Conditions

Common reagents for the oxidation of this compound include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). The reaction conditions can be tailored to achieve specific oxidation products. For instance, oxidation with hydrogen peroxide is often carried out in acetic acid. The use of H₂O₂ in conjunction with hydrochloric acid (HCl) in water at elevated temperatures has also been reported for the synthesis of 2-substituted benzimidazoles. researchgate.net

Potassium permanganate is another powerful oxidizing agent for benzimidazoles. iosrphr.org The oxidation with KMnO₄ can be performed under vigorous conditions, such as in a hot alkaline solution, which can lead to the cleavage of the benzene ring to form imidazoledicarboxylic acid. iosrphr.orgrjpbcs.com However, due to the stability of the benzimidazole ring, it is often possible to selectively oxidize substituent groups without affecting the core structure. iosrphr.orgrjpbcs.com The kinetics and mechanism of permanganate oxidation of benzimidazole derivatives have been studied in a diluted sulfuric acid medium. researchgate.net

Formation of Benzimidazole N-oxides

A significant outcome of the oxidation of this compound is the formation of benzimidazole N-oxides. The synthesis of benzimidazole N-oxides is typically achieved through the base-mediated cyclization of o-nitroanilines rather than the direct oxidation of benzimidazoles. nih.gov However, direct oxidation is a possible route. These N-oxides are valuable intermediates in organic synthesis and can exhibit interesting biological activities. nih.govresearchgate.net For example, 2H-benzimidazole 1,3-dioxides can undergo thermal isomerization to form other heterocyclic systems. researchgate.net

Reduction Reactions

Reduction reactions of this compound can target either the benzimidazole ring or the cyclohexyl substituent, depending on the reducing agent and reaction conditions.

Reducing Agents

Commonly employed reducing agents for this class of compounds include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used in solvents like methanol. Lithium aluminum hydride is a more potent reducing agent capable of reducing a wider range of functional groups, including amides and esters to amines and alcohols, respectively. clockss.orgyoutube.com The reduction of aromatic nitro compounds can also be achieved with sodium borohydride in the presence of nickelous chloride. jst.go.jp

Formation of Reduced Benzimidazole Derivatives

The reduction of the benzimidazole ring itself is challenging due to its aromatic stability. rjpbcs.com However, under certain catalytic conditions, tetrahydro- and hexahydrobenzimidazoles can be prepared. rjpbcs.com For instance, the hydrogenation of 2-phenylbenzimidazole (B57529) can yield 2-cyclohexylbenzimidazole. iosrphr.orgrjpbcs.com Reduction with NaBH₄ can be used to convert Schiff bases derived from 2-aminobenzimidazole (B67599) to the corresponding amino compounds. ijpcbs.com LiAlH₄ is powerful enough to reduce amides and esters to their corresponding amines and alcohols, a transformation that can be applied to derivatives of this compound. clockss.orgyoutube.com

Nucleophilic Substitution Reactions

The benzimidazole ring in this compound is susceptible to nucleophilic substitution reactions, particularly at the nitrogen atoms. These reactions are crucial for introducing various substituents to modify the compound's properties. The nitrogen atoms in the benzimidazole ring can act as nucleophiles, allowing for substitutions. smolecule.com For instance, N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate.

In cases where the benzimidazole ring is substituted with a leaving group, such as a halogen, intermolecular nucleophilic aromatic substitution (SNAr) can occur. smolecule.comresearchgate.net For example, a fluorine atom on a phenyl group attached to the benzimidazole can be displaced by nucleophiles like phenoxides. researchgate.net Intramolecular SNAr reactions are also possible, leading to the formation of fused heterocyclic systems. researchgate.netlibretexts.org

Alkyl Halides in the Presence of Bases (e.g., Potassium Carbonate)

A common and effective method for the N-alkylation of this compound involves the use of alkyl halides in the presence of a base. gsconlinepress.com Potassium carbonate (K2CO3) is a frequently employed base in these reactions due to its mildness and good solubility in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF). gsconlinepress.com The base deprotonates the N-H group of the benzimidazole ring, generating a nucleophilic benzimidazolide (B1237168) anion. This anion then readily attacks the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkylated product. gsconlinepress.com

The reaction conditions, such as the choice of solvent and temperature, can influence the reaction rate and yield. For instance, refluxing in acetone is a common practice for these alkylation reactions.

Formation of N-alkylated Benzimidazole Derivatives

The N-alkylation of this compound can lead to the formation of either mono- or di-substituted products, depending on the reaction stoichiometry and conditions. iosrphr.org With one equivalent of the alkylating agent, the reaction typically yields a mixture of 1-alkyl-2-cyclohexyl-1H-benzimidazole and 3-alkyl-2-cyclohexyl-1H-benzimidazole. The regioselectivity of this reaction can be challenging to control due to the similar reactivity of the two nitrogen atoms. nih.gov However, under more vigorous conditions or with an excess of the alkylating agent, 1,3-dialkyl-2-cyclohexylbenzimidazolium halides can be formed. iosrphr.org

The synthesis of various N-alkylated derivatives has been reported, showcasing the versatility of this approach. For example, reaction with benzyl (B1604629) chloride or substituted benzyl bromides in the presence of potassium carbonate has been used to produce a range of N-benzyl derivatives. gsconlinepress.com

Table 1: Examples of N-Alkylation Reactions of Benzimidazole Derivatives

| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |

| 2-(Benzylthiomethyl)-1H-benzimidazole | Benzyl chloride/bromide | K2CO3 | Not Specified | N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | gsconlinepress.com |

| 2-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butylsulfanyl]-1H-benzimidazole | Alkylating agent | K2CO3 | Acetone | 2-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butylsulfanyl]-1-alkyl-1H-benzimidazole | |

| Benzimidazole | Alkyl bromides | Not Specified | Not Specified | 1-Alkyl benzimidazoles | nih.gov |

Regioselective Functionalization (e.g., Nitration at C-5)

Regioselective functionalization of the benzene ring of this compound allows for the introduction of substituents at specific positions, which is crucial for tuning the molecule's electronic and biological properties. Nitration is a classic example of such a transformation.

The nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, particularly the temperature, play a significant role in controlling the regioselectivity. The directing effect of the imidazole ring and the cyclohexyl group influences the position of nitration. Typically, nitration occurs at the C-5 position of the benzimidazole ring. This regioselectivity is attributed to the electronic effects of the substituents on the aromatic ring.

An alternative method for the nitration of this compound involves the use of acetyl nitrate (AcONO2) in acetic anhydride. This method has been reported to yield the 5-nitro derivative with good regioselectivity. The choice of nitrating agent and reaction conditions can be optimized to favor the formation of the desired isomer.

Introduction of Functional Groups via Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful tool for introducing new carbon-carbon bonds and functional groups onto the benzimidazole scaffold. organic-chemistry.org The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

To utilize this methodology for this compound, a halogen substituent is first introduced onto the benzimidazole ring. This halogenated derivative can then participate in the Sonogashira coupling reaction. For example, a bromo-substituted benzimidazole derivative can be coupled with a terminal alkyne to introduce an alkynyl group. researchgate.net This reaction significantly expands the structural diversity of accessible this compound derivatives, allowing for the incorporation of various acetylenic moieties. The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and requires a palladium catalyst, such as palladium chloride, along with a phosphine (B1218219) ligand and a copper(I) salt.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural analysis of 2-Cyclohexyl-1H-benzimidazole, providing precise information about the hydrogen and carbon atoms within the molecule. The spectra are typically recorded on high-frequency spectrometers (e.g., 400-600 MHz) in deuterated solvents like DMSO-d₆ or CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard. rsc.orgrsc.orgrsc.org

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments of the benzimidazole (B57391) and cyclohexyl moieties.

Benzimidazole Protons : The aromatic region typically shows two sets of signals for the four protons on the benzene (B151609) ring. Due to the symmetry that arises from rapid N-H proton tautomerism in solution, these often appear as two multiplets or two sets of doublets, integrating to two protons each. rsc.org These signals are generally found in the range of δ 7.10-7.60 ppm. A broad singlet, corresponding to the N-H proton of the imidazole (B134444) ring, is usually observed further downfield, often above δ 12.0 ppm when DMSO-d₆ is the solvent. rsc.org

Cyclohexyl Protons : The protons of the cyclohexyl group produce more complex signals in the upfield region of the spectrum. The single proton on the carbon directly attached to the benzimidazole ring (the methine proton) is expected to appear as a multiplet. The remaining ten protons on the cyclohexyl ring would present as a series of overlapping multiplets at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Imidazole) | > 12.0 | broad singlet (s) |

| H-4/H-7 (Benzene) | ~ 7.40-7.55 | multiplet (m) |

| H-5/H-6 (Benzene) | ~ 7.05-7.20 | multiplet (m) |

| CH (Cyclohexyl, α to ring) | ~ 2.80-3.00 | multiplet (m) |

Note: Predicted values are based on analogous 2-substituted benzimidazole compounds. rsc.org

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

Benzimidazole Carbons : The C2 carbon, situated between the two nitrogen atoms and attached to the cyclohexyl group, is characteristically shifted far downfield, typically appearing above δ 150 ppm. rsc.org The aromatic carbons of the fused benzene ring show signals in the typical aromatic region (δ 110-145 ppm). Due to tautomerism, the pairs C4/C7 and C5/C6 may become chemically equivalent, each pair showing a single averaged signal. rsc.org

Cyclohexyl Carbons : The carbons of the cyclohexyl substituent appear in the aliphatic region of the spectrum (δ 25-45 ppm). This includes the methine carbon directly bonded to the benzimidazole C2, and several distinct signals for the methylene (B1212753) carbons of the cyclohexane (B81311) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imidazole) | ~ 156-158 |

| C3a/C7a (Benzene, bridgehead) | ~ 138-142 |

| C4/C7 (Benzene) | ~ 114-116 |

| C5/C6 (Benzene) | ~ 121-123 |

| C H (Cyclohexyl, α to ring) | ~ 40-45 |

| C H₂ (Cyclohexyl) | ~ 25-35 |

Note: Predicted values are based on analogous 2-substituted benzimidazole compounds. rsc.org

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the H-4/H-5 and H-6/H-7 protons in the aromatic system and would be instrumental in tracing the connectivity within the cyclohexyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound, which has a molecular formula of C₁₃H₁₆N₂ and an average molecular mass of 200.285 g/mol . epa.gov

ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion. For this compound, the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak for the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 201.

HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental formula. The calculated exact mass for the protonated molecule, [C₁₃H₁₆N₂ + H]⁺, is 201.1386. An experimental HRMS measurement matching this value to within a few parts per million provides strong evidence for the compound's chemical formula. rsc.org

When subjected to fragmentation analysis (MS/MS), the [M+H]⁺ ion is expected to follow pathways characteristic of 2-substituted benzimidazoles. The primary fragmentation would likely involve the cleavage of the bond between the benzimidazole and cyclohexyl moieties.

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z (Predicted) | Ion | Description |

|---|---|---|

| 201.1386 | [M+H]⁺ | Protonated Molecular Ion |

| 119.0604 | [C₇H₇N₂]⁺ | Loss of cyclohexene (B86901) (C₆H₁₀) |

Note: Fragmentation predictions are based on established patterns for related benzimidazole structures. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the context of 2-substituted benzimidazoles, the IR spectra reveal key vibrational frequencies that confirm their structural integrity.

For the broader class of 2-substituted-1H-benzimidazoles, characteristic absorption bands are observed. The N-H stretching vibration of the imidazole ring typically appears in the range of 3300 to 3500 cm⁻¹. pressbooks.publibretexts.org This band is often sharp and less intense compared to the O-H band of alcohols. pressbooks.pub The C=N stretching vibration of the benzimidazole ring is consistently observed around 1623-1626 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecules are expected in the 2850-3100 cm⁻¹ region. libretexts.org

Specific examples from related benzimidazole structures provide a comparative basis. For instance, in 2-phenyl-1H-benzimidazole, the N-H stretch is seen at 3436 cm⁻¹ and the C=N stretch at 1626 cm⁻¹. rsc.org Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole and 2-(2-chlorophenyl)-1H-benzimidazole, the N-H stretches are at 3442 cm⁻¹ and 3433 cm⁻¹ respectively, with the C=N stretch for both at 1623 cm⁻¹. rsc.org

Table 1: Characteristic IR Absorption Frequencies for Functional Groups in Benzimidazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3300 - 3500 | pressbooks.publibretexts.org |

| C=N (Imidazole) | Stretching | 1623 - 1626 | rsc.org |

| C-H (Aromatic) | Stretching | 3020 - 3100 | libretexts.org |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | libretexts.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 | pressbooks.pub |

| N-H | Bending | 1500 - 1650 | researchgate.net |

| C-H | Bending (out-of-plane) | 700 - 1000 | libretexts.org |

Note: This table provides a generalized range based on available data for benzimidazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. hnue.edu.vnlibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For compounds like this compound, the key electronic transitions are typically π → π* and n → π*. youtube.com

The benzimidazole scaffold itself exhibits characteristic UV absorptions. nist.gov The π → π* transitions, arising from the conjugated system of the benzene and imidazole rings, are generally intense and occur at shorter wavelengths. uobabylon.edu.iq The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically less intense and appear at longer wavelengths. youtube.com

In a related compound, 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, two transitions were observed in the UV region: an absorption maximum at 280 nm and a shoulder at 320 nm. nih.gov Both of these were identified as π–π* transitions, primarily localized on the benzimidazole ring system and the attached phenyl ring. nih.gov The presence of conjugated systems, such as in benzimidazoles, often leads to bathochromic (red) shifts, moving absorption maxima to longer wavelengths. uobabylon.edu.iq

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. youtube.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. sciencepublishinggroup.com

In polar solvents, transitions like n→π* often exhibit a hypsochromic (blue) shift, moving to shorter wavelengths. This is because the lone pair of electrons is stabilized by the polar solvent, increasing the energy gap for the transition. uobabylon.edu.iq Conversely, π→π* transitions typically show a bathochromic (red) shift in polar solvents, as the more polar excited state is better stabilized than the ground state. uobabylon.edu.iqresearchgate.net The use of non-polar solvents can sometimes reveal a "fine structure" in the spectrum, which may be broadened or obscured in polar solvents due to solute-solvent interactions. youtube.com Studies on various benzimidazole derivatives have demonstrated these solvent-dependent shifts in their UV-Vis spectra. researchgate.netresearchgate.net

X-ray Crystallography of this compound and Derivatives

Molecular Conformation and Torsion Angles

The conformation of 2-substituted benzimidazoles is characterized by the relative orientation of the substituent at the 2-position with respect to the benzimidazole ring system. For instance, in 2-benzoyl-1H-benzimidazole, the benzoyl ring is twisted relative to the benzimidazole ring, with a dihedral angle of 50.2 (2)°. nih.gov In a derivative, 1-(2-(1H-Benzimidazol-2-yl)ethyl)-1H-1,2,3-benzotriazole, the ethylene (B1197577) linker adopts a gauche conformation, and the dihedral angle between the benzotriazole (B28993) and benzimidazole rings is 39.02 (6)°. nih.gov

In a more complex derivative, 1-(2-hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride, steric hindrance leads to a non-planar cation, with the benzimidazole ring system forming dihedral angles of 55.49 (9)° and 81.36 (8)° with the phenolic groups. nih.gov The cyclohexane ring in related structures typically adopts a stable chair conformation. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of benzimidazole derivatives is often governed by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. researchgate.netrsc.org The N-H group of the imidazole ring is a common hydrogen bond donor, forming N-H···N or N-H···O interactions that link molecules into chains or more complex networks. nih.govnih.gov

For example, in the crystal structure of 1-(2-(1H-Benzimidazol-2-yl)ethyl)-1H-1,2,3-benzotriazole, adjacent molecules are connected by N-H···N hydrogen bonds, forming infinite chains. nih.gov These chains are further organized into sheets by π-π stacking interactions between the benzotriazole rings, with a centroid-centroid distance of 3.8772 (7) Å. nih.gov In other benzimidazole derivatives, C-H···π interactions also contribute to the stability of the crystal structure. researchgate.netnih.gov The strength of these interactions generally follows the order: hydrogen bonding > π-π stacking > weaker electrostatic interactions. mdpi.com

Crystal Packing and Lattice Parameters

The collective effect of intermolecular forces determines the crystal packing and the unit cell parameters. The crystal structure of a derivative, 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid, has been determined to be monoclinic with the space group P2₁/c. nih.gov

Table 2: Crystal Data and Structure Refinement for 1-cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₁₈H₁₈N₂O₃ | nih.gov |

| Formula weight | 310.34 | nih.gov |

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/c | nih.gov |

| a (Å) | 9.1402 (3) | nih.gov |

| b (Å) | 11.2446 (3) | nih.gov |

| c (Å) | 15.6061 (5) | nih.gov |

| β (°) | 101.334 (2) | nih.gov |

| Volume (ų) | 1572.68 (8) | nih.gov |

| Z | 4 | nih.gov |

Data obtained at a temperature of 100 K.

The molecules in this structure are linked into infinite chains by intermolecular O-H···N hydrogen bonds. nih.gov Similarly, other benzimidazole derivatives exhibit diverse packing motifs, often forming one-dimensional chains or two-dimensional sheets stabilized by various intermolecular forces. nih.govresearchgate.net

Co-crystallization with Biological Targets (e.g., Human FXR)

The determination of the three-dimensional structure of a small molecule ligand in complex with its biological target through X-ray crystallography is a cornerstone of structure-based drug design. This technique provides invaluable insights into the precise binding mode, orientation, and intermolecular interactions that govern molecular recognition.

As of the latest available data, a co-crystal structure of the specific compound This compound with the human Farnesoid X receptor (FXR) has not been deposited in the public domain, such as the Protein Data Bank (PDB).

However, the broader class of benzimidazole-containing molecules has been successfully co-crystallized with the ligand-binding domain (LBD) of human FXR, offering crucial insights into how this chemical scaffold can interact with the receptor. Analysis of these related structures can provide a well-founded hypothesis for the potential binding mode of this compound.

Insights from Co-crystal Structures of Benzimidazole Derivatives with Human FXR

Research into novel FXR agonists has led to the development and structural characterization of various benzimidazole-based compounds. One such example is the crystal structure of the human FXR ligand-binding domain in complex with a benzimidazole derivative, available under the PDB accession code 3OMK. researchgate.net Although the ligand in this structure is more complex than this compound, the core benzimidazole scaffold and the presence of a hydrophobic group offer a valuable model for understanding potential interactions.

In these complexes, the benzimidazole core typically anchors the molecule within the ligand-binding pocket through a network of hydrogen bonds and hydrophobic interactions. The N-H and the lone pair on the second nitrogen of the imidazole ring are key features that can act as hydrogen bond donors and acceptors, respectively, with specific amino acid residues in the receptor.

The cyclohexyl group of this compound is predicted to occupy a hydrophobic pocket within the FXR LBD. The binding of agonists to FXR is known to induce a conformational change, particularly in the activation function-2 (AF-2) helix (H12), which leads to the recruitment of coactivator proteins. The specific orientation and interactions of the cyclohexyl moiety would be critical in stabilizing this active conformation.

A detailed examination of related benzimidazole-FXR co-crystal structures reveals key interaction points that are likely relevant for this compound:

Hydrogen Bonding: The benzimidazole core is often involved in hydrogen bonds with polar residues such as Ser, Tyr, or His within the binding pocket.

Hydrophobic Interactions: The cyclohexyl ring would likely engage in van der Waals interactions with nonpolar residues that line the hydrophobic pocket of the FXR LBD.

Pi-Stacking: The aromatic benzimidazole ring system may participate in π-π or T-shaped stacking interactions with aromatic residues like Phe or Tyr.

The table below summarizes key data from a representative co-crystal structure of a benzimidazole derivative with human FXR, which can be used to infer the binding characteristics of this compound.

| PDB ID | Ligand Class | Resolution (Å) | Key Interacting Residues (Hypothesized for this compound) |

| 3OMK | Benzimidazole Derivative | 1.90 | Arg, Ser, His, Met, Ile, Phe, Tyr |

This table is illustrative and based on the analysis of a related benzimidazole-FXR complex. The specific interactions for this compound may vary.

Further computational studies, such as molecular docking and molecular dynamics simulations, using the available crystal structures of FXR nih.govrcsb.org could provide more detailed predictions of the binding mode and affinity of this compound. These computational approaches, guided by the structural information from related compounds, are essential tools in the absence of a direct co-crystal structure. The development of novel FXR antagonists and agonists frequently relies on the benzimidazole scaffold, underscoring the importance of understanding its structural basis of interaction. researchgate.netnih.gov

Biological Activities and Pharmacological Potential

Antimicrobial Activities

Research into the antimicrobial capabilities of benzimidazole (B57391) derivatives has revealed a broad spectrum of activity. While specific data on the parent compound 2-Cyclohexyl-1H-benzimidazole is limited, studies on its closely related derivatives provide significant insights into its potential as an antimicrobial agent. These compounds have demonstrated notable effects against both bacteria and fungi.

Antibacterial Efficacy

The antibacterial activity of this compound and its analogues has been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Studies on derivatives of this compound have shown promising activity against several Gram-positive bacteria. For instance, a derivative, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, has been identified as a particularly active compound against Gram-positive bacterial strains. esisresearch.org This suggests that the core structure of this compound contributes significantly to its antibacterial properties against organisms such as Staphylococcus aureus and other resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VREF (Vancomycin-resistant Enterococcus faecalis). The lipophilic nature of the cyclohexyl group is thought to enhance the penetration of the bacterial cell membrane, a crucial step in exerting its antibacterial effect.

The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents. However, research has indicated that 2-substituted benzimidazole derivatives, including those with a cyclohexyl group, can exhibit significant activity against these challenging pathogens. esisresearch.org Notably, compounds within this class have demonstrated efficacy against Pseudomonas aeruginosa, a Gram-negative bacterium known for its intrinsic resistance to many antibiotics. esisresearch.org The activity against other Gram-negative bacteria such as Escherichia coli and Salmonella typhi is an area of ongoing investigation, with the structural features of the benzimidazole scaffold playing a key role in their effectiveness.

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For a derivative of this compound, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, a MIC value of 12.5 µg/mL has been reported against tested Gram-positive bacteria. esisresearch.org Furthermore, a broader class of 2-cycloalkyl benzimidazole derivatives showed significant activity against Pseudomonas aeruginosa with MIC values of 50 µg/mL. esisresearch.org

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 esisresearch.org |

Antifungal Efficacy

In addition to their antibacterial properties, benzimidazole derivatives have a well-documented history as antifungal agents. The this compound scaffold is a key component in this activity. Studies have shown that this class of compounds possesses significant antimycotic activity against yeasts such as Candida albicans. esisresearch.org The reported MIC values for 2-cycloalkyl benzimidazole derivatives against C. albicans range from 25 to 50 µg/mL. esisresearch.org This indicates a potent inhibitory effect on the growth of this opportunistic fungal pathogen. The investigation into its efficacy against other species like Candida krusei is also of considerable interest.

Table 2: Antifungal Activity of this compound Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) |

|---|

Mechanisms of Antimicrobial Action

The primary mechanism of antifungal action for benzimidazole compounds is the disruption of microtubule formation. apsnet.orgapsnet.org These compounds, including by extension this compound, are believed to bind to β-tubulin, a protein subunit of microtubules. apsnet.orgapsnet.org This binding action inhibits the polymerization of tubulin into microtubules. apsnet.orgapsnet.org Microtubules are essential for various cellular processes in fungi, including nuclear division and cell structure maintenance. By interfering with their formation, benzimidazoles effectively halt fungal cell division and growth. apsnet.org

The antibacterial mechanism of benzimidazole derivatives is thought to involve the inhibition of essential bacterial enzymes. Their structural similarity to purine (B94841) nucleotides allows them to interfere with the synthesis of nucleic acids and proteins, which are vital for bacterial survival and replication.

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. smolecule.com Structure-Activity Relationship (SAR) studies consistently highlight that modifications at the C2 position significantly influence the antimicrobial potency. researchgate.net

The introduction of a bulky and lipophilic group at the C2 position is a common strategy to enhance activity. The cyclohexyl group in this compound provides this lipophilicity, which can facilitate the compound's passage through microbial cell membranes. While comprehensive SAR studies detailing the specific contribution of the cyclohexyl group compared to other alkyl or aryl substituents for this exact molecule are limited, the general principle holds that the C2-substituent is a key determinant of antimicrobial efficacy. nih.gov For instance, research on related compounds has shown that replacing an amino group with a methylene (B1212753) group at the C2 position can significantly alter biological activity, indicating the functional importance of the substituent at this location. smolecule.com

Table 1: General SAR Insights for 2-Substituted Benzimidazoles

| Position of Substitution | Impact on Antimicrobial Activity | Reference |

| C2-Position | The nature of the substituent is a primary determinant of potency. Bulky, lipophilic groups are often favorable. | nih.govresearchgate.net |

| N1-Position | Substitution can influence activity; for example, adding a benzyl (B1604629) group has been shown to enhance the anti-inflammatory action in related compounds. | smolecule.com |

| C5/C6-Position | Substitution with electron-withdrawing or electron-donating groups can modulate the biological effects. | smolecule.com |

This table represents generalized SAR findings for the benzimidazole class; specific SAR studies focused solely on the antimicrobial potency of this compound are not widely available.

Antioxidant Activities

Benzimidazole derivatives have been investigated for their ability to act as antioxidants, which are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. researchgate.net

Effect on Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Glucose-6-Phosphate Dehydrogenase (G6PD))

Cellular defense against oxidative damage relies heavily on a network of antioxidant enzymes. Superoxide dismutase (SOD) is a critical component of this system, catalyzing the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen and hydrogen peroxide (H₂O₂). nih.gov This action is a key first step in detoxifying reactive oxygen species (ROS). Published studies affirm that SOD plays a regulatory role in oxidative stress and can prevent processes like lipid peroxidation. nih.gov Other vital enzymes in this defense system include Catalase (CAT), which breaks down hydrogen peroxide into water and oxygen, and Glucose-6-Phosphate Dehydrogenase (G6PD), which produces NADPH, a crucial reducing equivalent for antioxidant regeneration.

Detailed studies on the specific effects of this compound on the activity levels of SOD, CAT, or G6PD have not been reported in the available literature.

Oxidative Stress Pathways and Mitigation

Oxidative stress is a pathological state caused by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of the biological system to neutralize these reactive intermediates. nih.gov Uncontrolled oxidative stress can lead to cellular damage, implicating it in the pathogenesis of numerous diseases. nih.gov Antioxidants mitigate this stress by neutralizing ROS. One important mechanism is the removal of superoxide radicals before they can react with nitric oxide to form the cytotoxic agent peroxynitrite. nih.gov Benzimidazole derivatives, as a class, have been noted for their antioxidant activities and their potential to counteract oxidative stress. researchgate.netnih.gov

The specific pathways through which this compound might mitigate oxidative stress have not been elucidated in current research.

Structure-Activity Relationships (SAR) for Antioxidant Potency

The biological activity of benzimidazole derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for a compound's pharmacological effects.

For benzimidazoles, the nature and position of substituents on the core ring system significantly influence their potency. In a study of adamantane-substituted benzimidazoles, the closely related compound 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole demonstrated potent anti-inflammatory activity, which is often associated with antioxidant effects. nih.gov This compound showed a 53.2% inhibition in a carrageenan-induced rat paw oedema model. nih.gov The same study noted that replacing the amino group at the C2 position with a methylene group led to a significant decrease in activity, underscoring the importance of the guanidine-like fraction for its biological effect. nih.gov Another SAR study on 1,2,6-trisubstituted benzimidazoles found that anti-inflammatory activity was enhanced by a benzyl group at the 1-position and was dependent on the substituents at the C6 position. nih.gov

Anticancer Activities

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with anticancer properties. nih.govnih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of critical enzymes like topoisomerase, interaction with DNA, and modulation of cellular pathways essential for cancer cell growth and survival. nih.govsemanticscholar.org

The cytotoxic potential of benzimidazole derivatives has been evaluated against a wide range of human cancer cell lines. Research indicates that substitutions on the benzimidazole ring are critical for cytotoxic activity.

MCF-7 (Human Breast Adenocarcinoma): Numerous studies have tested benzimidazole derivatives against MCF-7 cells. waocp.orgwaocp.orgresearchgate.net For instance, one derivative showed an IC₅₀ value of 8.86 ± 1.10 μg/mL. waocp.orgwaocp.org Conversely, a study on 1,2,5-trisubstituted benzimidazoles reported that the 1-cyclohexyl-5-amido derivative (XII) exhibited no cytotoxic activity against MCF-7 cells, highlighting how substitutions can dramatically alter biological effects. tandfonline.com

A549 (Human Lung Carcinoma): Benzimidazole derivatives have also shown activity against lung cancer cells. nih.govnih.gov One newly synthesized derivative, se-182, demonstrated high cytotoxic activity against A549 cells with an IC₅₀ of 15.80 μg/mL. jksus.org A separate study on benzimidazole-piperazine hybrids found that many of the compounds had noteworthy antiproliferative effects against A549 cells, with IC₅₀ values ranging from 2.8 to 7.8 μM. colab.ws

HL60 (Human Promyelocytic Leukemia): Derivatives of ficifolidione, which contain a different core structure but are also studied for cytotoxicity, showed potent effects against HL60 cells, with most IC₅₀ values below 10 μM. nih.gov The study suggested that this cytotoxicity was induced via apoptosis. nih.gov

THP-1 (Human Acute Monocytic Leukemia): The THP-1 cell line is often used to study the effects of compounds on monocyte and macrophage function and viability. unit.nomdpi.com While some mycotoxins have been shown to induce cell death in THP-1 cells, specific cytotoxicity data for this compound or its close derivatives on this cell line is limited in the reviewed literature. unit.no

PC-3 (Human Prostate Cancer): Derivatives of 1H-benzimidazole have been assessed for their anticancer potential against the PC-3 human prostate cancer cell line. nih.gov One study reported that two compounds exhibited strong inhibitory effects, with IC₅₀ values of 0.64 μM and 0.37 μM, respectively. nih.gov

HCT116 (Human Colon Cancer): The cytotoxic effects of benzimidazole derivatives have been observed in HCT-116 colon cancer cells. waocp.orgnih.gov In one study, a specific benzimidazole derivative (compound 2) was found to have an IC₅₀ value of 16.2 ± 3.85 μg/mL. waocp.orgnih.gov Another investigation into novel benzimidazole derivatives identified several compounds with potent cytotoxic activity against HCT-116 cells. nih.gov

The following table summarizes the cytotoxic activities of various benzimidazole derivatives against the specified cancer cell lines as reported in the literature. It is important to note that these data are for derivatives and not for the unsubstituted this compound, unless specified.

Table 1: Cytotoxic Effects of Various Benzimidazole Derivatives on Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | IC₅₀ Value | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Cancer | Benzimidazole derivative 1 | 28.5 ± 2.91 μg/mL | waocp.orgnih.gov |

| Benzimidazole derivative 2 | 16.2 ± 3.85 μg/mL | waocp.orgnih.gov | ||

| Benzimidazole derivative 4 | 24.08 ± 0.31 μg/mL | waocp.orgnih.gov | ||

| MCF-7 | Breast Cancer | Benzimidazole derivative 1 | 31.2 ± 4.49 μg/mL | waocp.org |

| Benzimidazole derivative 2 | 30.29 ± 6.39 μg/mL | waocp.org | ||

| Benzimidazole derivative 4 | 8.86 ± 1.10 μg/mL | waocp.org | ||

| 1-cyclohexyl-5-amido derivative (XII) | No cytotoxic activity | tandfonline.com | ||

| Pyrazole-benzimidazole derivatives | (QSAR Study) | nih.gov | ||

| A549 | Lung Cancer | Benzimidazole derivative (se-182) | 15.80 μg/mL | jksus.org |

| Benzimidazole-piperazine hybrid (16) | 2.8 μM | colab.ws | ||

| Benzimidazole-piperazine hybrid (17) | 5.4 μM | colab.ws | ||

| PC-3 | Prostate Cancer | 1H-benzimidazole derivative (16) | 0.64 μM | nih.gov |

| 1H-benzimidazole derivative (23) | 0.37 μM | nih.gov | ||

| Oxetanyl substituted benzimidazole (145) | 0.9–3.8 μM | nih.gov | ||

| HL60 | Promyelocytic Leukemia | Ficifolidione derivatives | <10 μM | nih.gov |

Induction of Apoptosis (e.g., via Mitochondrial Pathway)

A key mechanism for the anticancer effect of benzimidazole derivatives is the induction of apoptosis, or programmed cell death. Many derivatives trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov

The process often involves the activation and translocation of pro-apoptotic proteins like BAX from the cytosol to the mitochondria. nih.govkoreamed.org This leads to MOMP and the release of apoptogenic factors, such as cytochrome c, into the cytosol. nih.govkoreamed.org The released cytochrome c contributes to the formation of the apoptosome, which in turn activates a cascade of caspases (cysteine proteases) that execute the final stages of cell death. nih.govresearchgate.net Studies on various benzimidazole compounds have demonstrated their ability to cause a decline in the mitochondrial transmembrane potential, activate caspases, and modulate the expression of Bcl-2 family proteins, confirming their role in initiating mitochondria-dependent apoptosis. nih.govresearchgate.netnih.gov

Cell Cycle Arrest (e.g., G2/M Phase)

Disruption of the cell cycle is a hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest. Benzimidazole derivatives have been shown to arrest the cell cycle at various phases, with the G2/M phase being a particularly common target. researchgate.netresearchgate.net Arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to cell death. researchgate.net

This effect is often mediated by the modulation of key regulatory proteins. For instance, some benzimidazole derivatives have been found to down-regulate the expression of Cyclin B1 and its associated kinase, cdc2, which are essential for the G2 to M transition. researchgate.netoncotarget.com Flow cytometry analyses have consistently shown an accumulation of cancer cells in the G2/M phase following treatment with these compounds. nih.govresearchgate.netmdpi.com Specific derivatives have demonstrated the ability to arrest the cell cycle in different cancer cell lines, including lung, breast, and ovarian cancer, highlighting the broad applicability of this mechanism. mdpi.com

Table 1: Effect of Benzimidazole Derivatives on Cell Cycle Progression

| Compound Type/Name | Affected Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrano[3,2-c]chromene derivatives | MCF-7, HCT-116, HepG-2 | Growth arrest at the G2/M phase. | researchgate.net |

| Benzimidazole derivative (MBIC) | Cervical Cancer Cells | Induced G2-M phase arrest. | nih.gov |

| Benzimidazole derivative (Compound 7n) | SK-Mel-28 | Dose-dependent arrest of the G2/M phase. | nih.gov |

| Benzimidazole derivative (Compound 10) | A549, MDA-MB-231, SKOV3 | Arrested G1/G2 phase in A549; G2/S phase in MDA-MB-231 & SKOV3. | mdpi.com |

| Benzimidazole derivative (Compound 13) | A549, MDA-MB-231, SKOV3 | Arrested G1/S phase in A549 & MDA-MB-231; S phase in SKOV3. | mdpi.com |

| Flubendazole (a benzimidazole) | Glioblastoma cell lines | Induces G2/M cell cycle arrest. | researchgate.net |

Tubulin Polymerization Inhibition

The cytoskeleton, composed of microtubules, is crucial for cell division, intracellular transport, and maintaining cell shape. researchgate.net Microtubules are dynamic polymers of α- and β-tubulin. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to mitotic arrest and apoptosis. researchgate.net

Numerous 2-substituted benzimidazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.govresearchgate.net They often act by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the conformational changes necessary for microtubule assembly. nih.govnih.gov This activity directly links to the observed G2/M cell cycle arrest. nih.gov The efficacy of these compounds as tubulin inhibitors has been quantified in various studies, demonstrating their potential as antimitotic agents. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

| Compound Class/Name | Inhibitory Activity | Mechanism | Reference |

|---|---|---|---|

| 2-Substituted Benzimidazoles | Inhibit microtubule dynamics. | Interfere with polymerization/depolymerization. | researchgate.net |

| Benzimidazole derivative (Compound 7n) | IC₅₀ of 5.05 ± 0.13 μM. | Inhibition of tubulin polymerization. | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | Elongated nucleation phase and slowed polymerization. | Binding at the colchicine site of tubulin. | nih.gov |

DNA Intercalation and Replication Inhibition

Another anticancer strategy employed by benzimidazole derivatives involves direct interaction with DNA. researchgate.net These compounds, sometimes referred to as antimetabolites, can interfere with DNA function and replication. researchgate.net Some derivatives act as DNA minor groove binders, a mechanism exemplified by the well-known benzimidazole-containing dye Hoechst 33258. nih.govresearchgate.net This binding can prevent the action of enzymes that require access to the DNA strands. Other derivatives, particularly those with planar aromatic extensions, can intercalate between DNA base pairs, distorting the double helix and inhibiting DNA synthesis and replication, ultimately triggering apoptosis. researchgate.netresearchgate.net

Enzyme Inhibition in Cancer Pathways (e.g., Topoisomerases, Lipoxygenases, Tyrosine Kinases like c-Met, HER2, EGFR)

Benzimidazoles can selectively inhibit various enzymes that are critical for cancer progression. nih.gov

Topoisomerases: These enzymes resolve topological problems in DNA during replication and transcription. Their inhibition leads to DNA damage and cell death. Certain benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I. nih.govnih.gov For instance, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to exert profound topoisomerase I inhibition. nih.gov

Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways that can contribute to cancer development. Molecular docking studies have explored the binding of benzimidazole derivatives to LOX, suggesting a potential inhibitory role. researchgate.net

Tyrosine Kinases: These enzymes are key components of signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinases like c-Met, HER2, and EGFR is a common feature of many cancers. Several benzimidazole derivatives have been developed as tyrosine kinase inhibitors. acs.org A notable example is Binimetinib, a benzimidazole derivative that selectively inhibits MEK1/2, which are kinases in the MAPK/ERK pathway crucial for tumor growth. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing their therapeutic potential. nih.govnih.gov Research has consistently shown that substitutions at the N-1, C-2, and C-5 (or C-6) positions are critical for anticancer activity. nih.govresearchgate.net

N-1 Position: The substituent at this position significantly influences the compound's properties. For example, elongated side chains at N-1 have been linked to VEGFR-2 inhibition. nih.gov

C-2 Position: This is a key position for modification. The introduction of different groups, such as the cyclohexyl group in this compound, can modulate lipophilicity, steric interactions, and binding affinity to targets like tubulin or various enzymes. researchgate.net

C-5/C-6 Positions: Modifications at these positions on the benzene (B151609) ring can also enhance potency and selectivity. nih.govresearchgate.net

These SAR studies guide the rational design of new benzimidazole derivatives with improved efficacy and more selective targeting of cancer-specific pathways. nih.gov

Anti-inflammatory and Analgesic Activities

Beyond their anticancer effects, benzimidazole derivatives are well-documented for their anti-inflammatory and analgesic properties. banglajol.infonih.gov A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. ekb.eg

Several studies have reported the synthesis of novel benzimidazole derivatives that show significant anti-inflammatory effects in carrageenan-induced paw edema models in rats and potent analgesic activity in acetic acid-induced writhing tests in mice. nih.govekb.eg Some derivatives have demonstrated efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and aceclofenac. banglajol.infoekb.eg The development of selective COX-2 inhibitors within the benzimidazole class is a key area of research, aiming to create effective anti-inflammatory and analgesic agents. ekb.egnih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives

| Compound Class | Activity | Observed Effect | Standard Drug Comparison | Reference |

|---|---|---|---|---|

| Novel Benzimidazole Derivatives (4a, 4b, 5, 6, 9) | Anti-inflammatory | Promising in vitro COX-2 inhibition (IC₅₀: 0.13-0.27 µM). | Indomethacin (IC₅₀: 0.41 µM) | ekb.eg |

| 2–(4–(benzyloxy) phenyl)–4–methyl–1H–benzimidazole | Analgesic | 72.03% writhing inhibition at 25 mg/kg. | Aceclofenac (85.59% inhibition) | banglajol.info |

| 2-methylaminobenzimidazole derivatives (Comp. 2 & 7) | Anti-inflammatory & Analgesic | Potent anti-inflammatory (100%) and analgesic (89%) activity at 100 mg/kg. | Nimesulide | nih.gov |

| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazoles | Anti-inflammatory & Analgesic | Evaluated as gastroprotective anti-inflammatory and analgesic agents. | N/A | nih.gov |

Inhibition of Cyclooxygenases (COX)

Benzimidazole derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. academicjournals.orgacademicjournals.org The anti-inflammatory effect of some benzimidazole derivatives is thought to stem from their ability to inhibit prostaglandin (B15479496) synthesis. researchgate.net

Research into the structure-activity relationship (SAR) of benzimidazoles indicates that substitutions at various positions on the scaffold significantly influence their anti-inflammatory activity. nih.govresearchgate.net For instance, a compound closely related to the subject of this article, 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole, has demonstrated potent anti-inflammatory activity, showing a 53.2% inhibition of carrageenan-induced rat paw edema. nih.gov This suggests the importance of the cyclohexyl group for this activity. Furthermore, certain benzimidazole-thiazole hybrids have been identified as potent and selective COX-2 inhibitors. nih.govresearchgate.net The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs. academicjournals.org

| Compound | Target | Activity/IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole-thiazole hybrid 15b | COX-2 | 0.045 | nih.gov |

| Benzimidazole-thiazole hybrid (acetyl moiety) | COX-2 | 0.069 | researchgate.net |

| Benzimidazole-thiazole hybrids (general) | COX-2 | 0.045 - 0.075 | nih.gov |

Interaction with Other Inflammatory Targets (e.g., TRP Vanilloid-1, Cannabinoid Receptors, Bradykinin (B550075) Receptors, 5-Lipoxygenase)

Beyond COX inhibition, the anti-inflammatory effects of benzimidazole derivatives are mediated through interactions with a variety of other targets. nih.govresearchgate.net

TRP Vanilloid-1 (TRPV1): The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial sensor in nociception and inflammation. nih.gov Benzimidazole derivatives have been identified as modulators of this receptor, which contributes to their anti-inflammatory profile. nih.govresearchgate.net The interaction with TRPV1 presents a pathway for developing novel analgesic and anti-inflammatory agents. nih.gov

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are integral parts of the endocannabinoid system, which plays a role in regulating inflammation and pain. nih.gov The benzimidazole scaffold is a known antagonist of these receptors. nih.gov SAR studies have highlighted the importance of the cyclohexyl ring for binding affinity and analgesic activity in cannabinoid analogs. nih.gov Notably, a benzimidazole derivative featuring a cyclohexylmethyl group, 1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-5-carboxamide, has been identified as a potential cannabimimetic, indicating a direct interaction with cannabinoid receptors. nih.gov

Bradykinin Receptors: Bradykinin is a peptide that mediates inflammation and pain through its B1 and B2 receptors. nih.govnih.gov The B2 receptor is widely expressed and involved in the acute phases of inflammation, while the B1 receptor is typically induced during chronic inflammation by cytokines. nih.govnih.gov Benzimidazole structures have been shown to act as antagonists at bradykinin receptors, providing another mechanism for their anti-inflammatory effects. nih.govresearchgate.net

5-Lipoxygenase (5-LOX): The 5-lipoxygenase (5-LOX) enzyme is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govfrontiersin.orgthieme-connect.de Inhibition of this enzyme is a key strategy for controlling inflammatory diseases. researchgate.net Various 2-substituted benzimidazole derivatives have been reported as effective inhibitors of 5-LOX, further broadening the anti-inflammatory potential of this chemical class. nih.govresearchgate.netnih.gov Some benzimidazole-thiazole hybrids have even shown dual inhibitory activity against both COX and 15-lipoxygenase (a related enzyme). nih.gov

Modulation of Cytokine Pathways

Cytokines are signaling proteins that are central to orchestrating the inflammatory response. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) can be targeted to reduce inflammation. nih.govnih.gov Benzimidazole derivatives have been shown to exert anti-inflammatory effects by modulating these cytokine pathways. nih.govresearchgate.net The mechanism can involve the inhibition of key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is a critical regulator of pro-inflammatory gene expression. nih.govfrontiersin.org By suppressing the production and signaling of these pro-inflammatory mediators, benzimidazole compounds can effectively control inflammatory processes. nih.gov

Antiviral Activities

The benzimidazole scaffold is a well-established pharmacophore in antiviral drug discovery, with derivatives showing activity against a range of DNA and RNA viruses. researchgate.netnih.govresearchgate.net

Other Pharmacological Activities

Beyond anti-inflammatory and antiviral applications, the this compound scaffold is being explored for other therapeutic uses, notably in the management of metabolic diseases.

Antidiabetic Activity (α-amylase and α-glucosidase inhibition)

One of the key therapeutic strategies for managing type 2 diabetes mellitus is to control post-prandial hyperglycemia. nih.gov This can be achieved by inhibiting the enzymes α-amylase and α-glucosidase, which are responsible for the digestion of complex carbohydrates into absorbable monosaccharides in the gastrointestinal tract. nih.govyoutube.com By slowing down carbohydrate breakdown, these inhibitors delay glucose absorption and reduce the sharp rise in blood sugar after a meal. nih.govyoutube.com

The benzimidazole scaffold has been identified as a promising basis for developing inhibitors of these enzymes. researchgate.net Studies on various benzimidazole derivatives, such as benzimidazole-oxadiazole and benzimidazole-urea hybrids, have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.netresearchgate.net

| Compound Series | Target Enzyme | Reported IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| Benzimidazole-urea derivatives (3a-h) | α-Amylase | 1.15 - 2.01 | researchgate.net |

| α-Glucosidase | 0.98 - 1.87 | researchgate.net |

Anthelmintic Activity

The benzimidazole class of compounds is well-established for its broad-spectrum anthelmintic properties. hygeiajournal.comacs.org Derivatives such as albendazole (B1665689), mebendazole (B1676124), and fenbendazole (B1672488) are widely used in both human and veterinary medicine to treat infections caused by parasitic worms. acs.orgnih.gov Their primary mechanism of action often involves binding to the protein β-tubulin, which disrupts microtubule formation in the parasite's cells, leading to impaired glucose uptake and eventual death. lookchem.com

Despite the known anthelmintic profile of the benzimidazole family, a review of the scientific literature did not yield specific research findings or data on the anthelmintic activity of this compound itself. Studies tend to focus on other substitutions at the 2-position, such as carbamate (B1207046) or aryl groups, which are known to confer potent activity. nih.govnih.gov

Antiparasitic Activity

Beyond helminths, benzimidazole derivatives have been investigated for broader antiparasitic effects, including activity against protozoa like Giardia lamblia, Entamoeba histolytica, Leishmania species, and Trypanosoma species. nih.govlookchem.comnih.gov The mechanism of action can vary, but for many protozoa, it is also linked to the inhibition of tubulin polymerization. lookchem.com

However, dedicated studies detailing the antiparasitic activity of this compound against specific protozoan parasites are not available in the reviewed literature. Research in this area has largely concentrated on other structural variants, such as 2-amino-1-(2-hydroxyphenyl)benzimidazoles for malaria or 5-guanidinobenzimidazoles as broad-spectrum antiprotozoal agents. nih.gov

Antihistaminic Activity

Certain benzimidazole derivatives have been successfully developed as H1-antihistaminic agents for the treatment of allergic conditions. clockss.orgnih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions, often involving piperazinyl or homopiperazinyl groups at the 2-position and various substituents at the N-1 position, are crucial for potent antihistaminic effects. clockss.org

There is no specific information in the available scientific literature to suggest that this compound has been synthesized or evaluated for antihistaminic activity. The structural motifs typically associated with this pharmacological effect are significantly different from a simple cyclohexyl substitution at the 2-position.

Anticoagulant Activity

Some complex heterocyclic compounds containing a benzimidazole moiety have been explored for their potential as anticoagulants, primarily as thrombin inhibitors. nih.govresearchgate.net These molecules are typically designed to fit into the active site of the enzyme and block its function in the coagulation cascade.

A review of the literature did not identify any studies focused on the anticoagulant or antiplatelet properties of this compound. The research in this therapeutic area is focused on more complex derivatives, such as benzimidazole-containing quinolinyl oxadiazoles. nih.gov

Anti-obesity Activity

Research has identified certain benzimidazole derivatives as potential therapeutic agents for obesity. One specific area of investigation involves the inhibition of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for the synthesis of triglycerides. A series of aminobenzimidazole derivatives featuring a phenylcyclohexyl acetic acid group were developed and evaluated as DGAT-1 inhibitors for their anti-obesity potential. nih.gov